molecular formula C24H27N3O3S2 B2428750 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide CAS No. 306736-16-3

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide

Cat. No. B2428750
CAS RN: 306736-16-3
M. Wt: 469.62
InChI Key: KBAWETKTIGTYQD-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using various methods.

Scientific Research Applications

Anticancer Activity

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide and related compounds have been evaluated for their potential anticancer activity. A study demonstrated that substituted benzamides, including similar thiazole derivatives, exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Properties

These compounds also show promising antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Bikobo et al., 2017).

UV Protection and Antimicrobial of Cotton Fabrics

Thiazole derivatives containing sulfonamide moiety have been utilized for UV protection and antimicrobial properties in cotton fabrics, showcasing the versatility of these compounds in industrial applications (Mohamed et al., 2020).

Role in Synthesis of Heterocyclic Compounds

These compounds play a significant role in the synthesis of various spiro thiazolinone heterocyclic compounds, which have shown higher antimicrobial activities. This highlights the importance of these benzamides in synthetic chemistry, particularly in the development of bioactive fused heterocyclic compounds (Patel & Patel, 2015).

Potential as Antifungal Agents

Some derivatives of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide have been explored as potential antifungal agents. The research in this area suggests their effectiveness in combating fungal infections, further broadening the scope of their biological activities (Narayana et al., 2004).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-2-18-7-9-19(10-8-18)22-17-31-24(25-22)26-23(28)20-11-13-21(14-12-20)32(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAWETKTIGTYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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